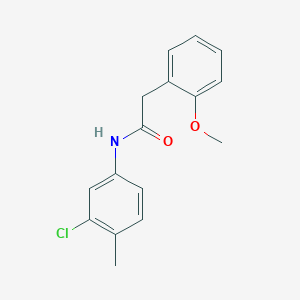

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide is a substituted acetamide featuring a 3-chloro-4-methylphenyl group attached to the nitrogen atom and a 2-methoxyphenyl moiety on the acetyl backbone. This compound is of interest due to its structural similarity to pharmacologically active acetamide derivatives.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-7-8-13(10-14(11)17)18-16(19)9-12-5-3-4-6-15(12)20-2/h3-8,10H,9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSLPISXUOSNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CC=CC=C2OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and its therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro-substituted aromatic ring and a methoxy-substituted phenyl group. The presence of these substituents is crucial for its biological activity, influencing its interaction with various biological targets.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its efficacy is attributed to its ability to disrupt microbial cell processes.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study conducted on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 20 µM

- MCF-7: 15 µM

These results suggest that the compound could serve as a lead in developing new anticancer therapies.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, including enzymes and receptors involved in microbial growth and cancer cell survival. Preliminary studies suggest that it may inhibit key enzymes associated with cell division and metabolic pathways in both bacteria and cancer cells.

Interaction Studies

Recent investigations have focused on determining the binding affinity of this compound to various biological targets:

- Enzymatic Inhibition : The compound has shown potential to inhibit enzymes such as topoisomerases and proteases, which are critical for DNA replication and protein synthesis in pathogens and tumor cells.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have indicated that modifications to the aromatic rings can significantly affect its potency:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings enhances antimicrobial activity.

- Substituent Positioning : The position of substituents also plays a critical role; para-substituted derivatives often exhibit higher potency compared to ortho or meta substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (CAS: 349126-27-8)

- Structural Differences : The fluorine atom at the 4-position and methoxy at the 4-position (vs. 2-methoxy in the target compound).

- Impact: Fluorine’s higher electronegativity may alter binding affinity compared to chlorine.

- Molecular Weight : 293.72 g/mol (vs. ~300–310 g/mol estimated for the target compound).

N-(3-chloro-4-hydroxyphenyl)acetamide (Compound 4 from )

- Structural Differences : Hydroxyl group replaces the methyl at the 4-position.

- Impact : The hydroxyl group increases polarity, likely reducing membrane permeability but enhancing solubility. This derivative may exhibit different pharmacokinetic profiles .

N-(3-chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide (CAS: 409356-21-4)

- Structural Differences: Addition of a methylsulfonyl-naphthylamino group.

- The naphthyl moiety adds bulk, which could influence bioavailability .

Core Structural Modifications

Pyridazin-3(2H)-one Derivatives ()

- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Structural Differences: Pyridazinone core replaces the phenylacetamide backbone.

- Impact: These compounds act as FPR2 agonists, suggesting that core heterocycles (e.g., pyridazinone) are critical for targeting specific receptors, unlike the simple phenylacetamide structure of the target compound .

Coumarin-Based Acetamides ()

- Example : 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide.

- Structural Differences: Coumarin and thiazolidinone moieties replace the phenyl groups.

- Impact : The coumarin backbone confers fluorescence and antimicrobial activity, diverging from the likely targets of the simpler phenylacetamide .

Functional Group Additions

Sulfonylquinazoline Derivatives ()

- Example : N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (Compound 40).

- Structural Differences : Sulfonylquinazoline group attached to the acetamide.

- Impact: These derivatives show potent anti-cancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7), attributed to the sulfonylquinazoline’s ability to inhibit kinase pathways.

Benzothiazole Derivatives ()

Anti-Cancer Activity

- Target Compound: Limited data, but chloro and methoxy groups are common in cytotoxic agents.

- Comparators: Sulfonylquinazoline acetamides (): IC₅₀ values of 2–8 µM against HCT-1 and MCF-7 . Pyridazinone derivatives (): Activate FPR2, inducing chemotaxis in neutrophils .

Antimicrobial Activity

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target Compound | C₁₆H₁₅ClNO₂ | ~295 | 3-Cl, 4-CH₃, 2-OCH₃ |

| N-(3-chloro-4-fluorophenyl)-2-(4-methoxy) | C₁₅H₁₃ClFNO₂ | 293.72 | 3-Cl, 4-F, 4-OCH₃ |

| CAS 409356-21-4 | C₂₀H₁₉ClN₂O₄S | 418.89 | 3-Cl, 4-OCH₃, sulfonyl-naphthyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.